N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide
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Overview
Description
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, diazepane, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Diazepane Ring Formation: The diazepane ring is formed by reacting cyclopropanecarbonyl chloride with 1,4-diazepane in the presence of a base.
Coupling Reactions: The final step involves coupling the imidazole and diazepane intermediates with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Substituted imidazole and benzamide derivatives.
Scientific Research Applications
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the diazepane and benzamide moieties can interact with receptors or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)benzoic acid: Similar imidazole and benzamide structure but lacks the diazepane ring.
1,1,2,2-Tetrakis(4-(1H-imidazol-1-yl)phenyl)ethene: Contains multiple imidazole rings but different overall structure.
Uniqueness
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets that are not possible with simpler imidazole or benzamide derivatives.
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(21-4-2-20(3-5-21)18-29-15-12-27-19-29)28-23-8-10-24(11-9-23)30-13-1-14-31(17-16-30)26(33)22-6-7-22/h2-5,8-12,15,19,22H,1,6-7,13-14,16-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCUWQCIFLQHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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